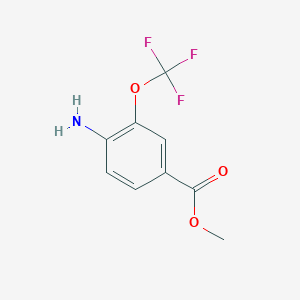
4-氨基-3-(三氟甲氧基)苯甲酸甲酯
概述
描述
“Methyl 4-amino-3-(trifluoromethoxy)benzoate” is a chemical compound with the CAS Number: 457097-93-7 . It has a molecular weight of 235.16 and a molecular formula of C9H8F3NO3 .
Physical And Chemical Properties Analysis
“Methyl 4-amino-3-(trifluoromethoxy)benzoate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . .作用机制
Methyl 4-amino-3-(trifluoromethoxy)benzoate binds to enzymes in the active site, which results in a conformational change in the enzyme. This conformational change alters the enzyme’s catalytic activity, which can be measured using enzyme kinetics studies. Additionally, Methyl 4-amino-3-(trifluoromethoxy)benzoate can interact with other molecules in the active site, resulting in further changes in the enzyme’s catalytic activity.
Biochemical and Physiological Effects
Methyl 4-amino-3-(trifluoromethoxy)benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and acetylcholinesterase. Additionally, Methyl 4-amino-3-(trifluoromethoxy)benzoate has been shown to have an inhibitory effect on the growth of cancer cells.
实验室实验的优点和局限性
Methyl 4-amino-3-(trifluoromethoxy)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, Methyl 4-amino-3-(trifluoromethoxy)benzoate can be toxic and can cause irritation to skin and eyes, so it should be handled with caution.
未来方向
Methyl 4-amino-3-(trifluoromethoxy)benzoate has a range of potential future applications. It could be used in the development of new drugs and agrochemicals, as it has been shown to have inhibitory effects on a range of enzymes. Additionally, it could be used in the development of new diagnostic tests, as it has been shown to have an inhibitory effect on cancer cells. Finally, it could be used to study the effects of environmental pollutants on biochemical pathways, as it has been shown to interact with a range of enzymes.
科学研究应用
医药研究
该化合物因其形成二氟和三氟化合物的潜力,被用于合成抗癌药 . 三氟甲氧基具有很强的电子吸收性和高亲脂性,使其在药物化学中具有价值,可增强药物的生物活性及生物利用度 .
材料科学
在材料科学中,三氟甲氧基有助于开发具有独特性能的创新材料,例如提高耐用性和耐化学性 .
农业化学
该化合物的衍生物正在探索其在农用化学品中的应用,它们可以提高农药和除草剂的功效和稳定性 .
早期诊断
包括含三氟甲氧基基团的氟化化合物,越来越多地用于诊断应用,尤其是在 PET 扫描等成像技术中,因为它们具有独特的特性 .
化学合成
4-氨基-3-(三氟甲氧基)苯甲酸甲酯在各种化学合成中用作前体,有利于创建用于研究和工业应用的复杂分子 .
创新氟化基团开发
针对特定应用开发新型氟化基团是一个热门话题,该化合物在为各种应用提出新的高效氟化化合物方面发挥作用 .
农药和材料
由于具有高亲脂性和电子吸收等特性,含有三氟甲氧基基团的化合物在农药和材料领域发挥着重要作用 .
药物化学中的常规合成
安全和危害
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
生化分析
Biochemical Properties
Methyl 4-amino-3-(trifluoromethoxy)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, methyl 4-amino-3-(trifluoromethoxy)benzoate can bind to proteins such as albumin, influencing its distribution and bioavailability in biological systems .
Cellular Effects
Methyl 4-amino-3-(trifluoromethoxy)benzoate has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Furthermore, methyl 4-amino-3-(trifluoromethoxy)benzoate can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of methyl 4-amino-3-(trifluoromethoxy)benzoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, methyl 4-amino-3-(trifluoromethoxy)benzoate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-amino-3-(trifluoromethoxy)benzoate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme temperatures. Long-term studies have shown that methyl 4-amino-3-(trifluoromethoxy)benzoate can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of methyl 4-amino-3-(trifluoromethoxy)benzoate can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These dosage-dependent effects are crucial for determining the safe and effective use of methyl 4-amino-3-(trifluoromethoxy)benzoate in research and potential therapeutic applications .
Metabolic Pathways
Methyl 4-amino-3-(trifluoromethoxy)benzoate is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of methyl 4-amino-3-(trifluoromethoxy)benzoate, leading to the formation of various metabolites. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby influencing the levels of metabolites and overall metabolic balance. Understanding these metabolic pathways is essential for elucidating the pharmacokinetics and pharmacodynamics of methyl 4-amino-3-(trifluoromethoxy)benzoate .
Transport and Distribution
The transport and distribution of methyl 4-amino-3-(trifluoromethoxy)benzoate within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, which facilitate its uptake into cells. Once inside the cells, methyl 4-amino-3-(trifluoromethoxy)benzoate can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are important for understanding the bioavailability and tissue-specific effects of this compound .
Subcellular Localization
Methyl 4-amino-3-(trifluoromethoxy)benzoate exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of methyl 4-amino-3-(trifluoromethoxy)benzoate can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
methyl 4-amino-3-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZICRAZVBGCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697530 | |
| Record name | Methyl 4-amino-3-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457097-93-7 | |
| Record name | Methyl 4-amino-3-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395587.png)
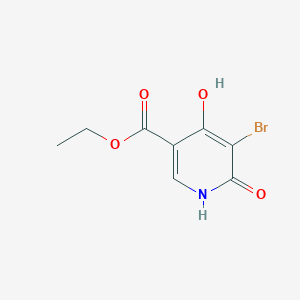
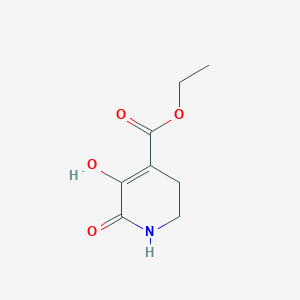
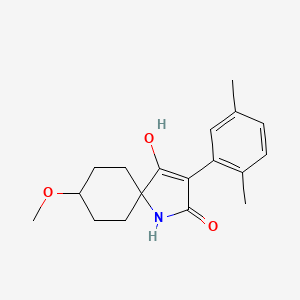


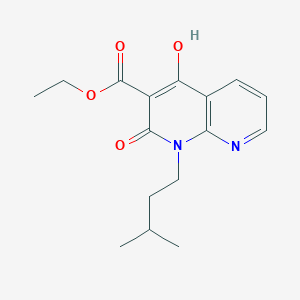
![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)

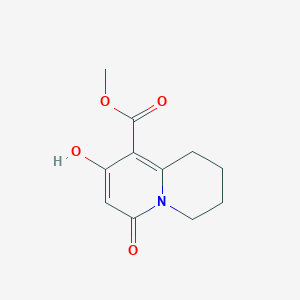
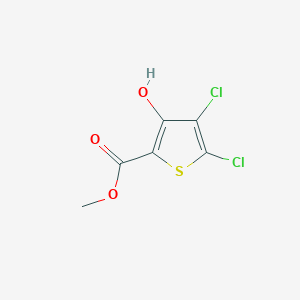

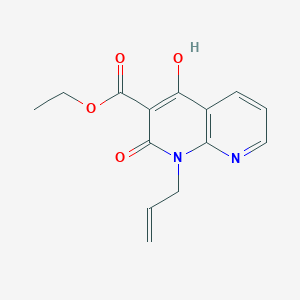
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395607.png)
